molecular formula C9H12O3 B009870 furan-2-yl 2,2-dimethylpropanoate CAS No. 100921-72-0

furan-2-yl 2,2-dimethylpropanoate

Cat. No.: B009870
CAS No.: 100921-72-0
M. Wt: 168.19 g/mol
InChI Key: OAHLKGAYIMZHDH-UHFFFAOYSA-N
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Description

2-Furyl 2,2-dimethylpropionate is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Scientific Research Applications

2-Furyl 2,2-dimethylpropionate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl 2,2-dimethylpropionate typically involves the esterification of 2-furylcarbinol with 2,2-dimethylpropionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Furyl 2,2-dimethylpropionate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Furyl 2,2-dimethylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Furyl 2,2-dimethylpropionate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The furan ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furyl 2,2-dimethylpropionate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where ester functionality is desired, such as in the synthesis of polymers and resins .

Properties

IUPAC Name

furan-2-yl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHLKGAYIMZHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452495
Record name 2-FURYL 2,2-DIMETHYLPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100921-72-0
Record name 2-FURYL 2,2-DIMETHYLPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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